Fmoc-NMe-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers
Fmoc-NMe-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-NMe-PEG4-NHS ester, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's structure, properties, and practical applications.
Core Compound Summary
Fmoc-NMe-PEG4-NHS ester is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two distinct reactive functionalities. At one terminus, an N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines. The other end is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which masks a secondary amine. This orthogonal protecting group strategy allows for sequential conjugation reactions, making it a valuable tool in the synthesis of complex biomolecules and targeted therapeutics.[1][2] The inclusion of a PEG4 spacer enhances the solubility and reduces steric hindrance of the conjugated molecules.[3]
A summary of the key quantitative data for Fmoc-NMe-PEG4-NHS ester is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 598.64 g/mol | [4] |
| Molecular Formula | C₃₁H₃₈N₂O₁₀ | [4][5] |
| CAS Number | 2228857-30-3 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | -20°C, sealed and dry | [3] |
Chemical Structure
The structure of Fmoc-NMe-PEG4-NHS ester is characterized by the central PEG4 chain, which imparts hydrophilicity. One end of the PEG chain is linked to an N-methylated amine protected by an Fmoc group, while the other end is functionalized with an NHS ester.
Caption: Chemical structure of Fmoc-NMe-PEG4-NHS ester.
Experimental Protocols
Fmoc-NMe-PEG4-NHS ester is a key reagent in multi-step bioconjugation strategies. The following protocols provide a general framework for its use.
Amine Conjugation via NHS Ester
This protocol describes the reaction of the NHS ester moiety with a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized small molecule).
Materials:
-
Fmoc-NMe-PEG4-NHS ester
-
Amine-containing molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of Fmoc-NMe-PEG4-NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Add a 5- to 20-fold molar excess of the Fmoc-NMe-PEG4-NHS ester stock solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.
Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose the secondary amine for subsequent conjugation.
Materials:
-
Fmoc-protected conjugate
-
Deprotection solution: 20% piperidine (B6355638) in DMF (v/v)
-
DMF for washing
Procedure:
-
Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.
-
Add the deprotection solution to the dissolved conjugate. A typical ratio is 1:4 (conjugate solution to deprotection solution).
-
Allow the reaction to proceed for 20-30 minutes at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product and discard the supernatant.
-
Wash the pellet multiple times with cold diethyl ether to remove residual piperidine and dibenzofulvene byproduct.
-
Dry the final product under vacuum.
Application in PROTAC Synthesis
Fmoc-NMe-PEG4-NHS ester is particularly valuable in the modular synthesis of PROTACs.[6][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The workflow for PROTAC synthesis using this linker typically involves two key steps, as illustrated in the diagram below.
Caption: PROTAC synthesis workflow using Fmoc-NMe-PEG4-NHS ester.
In this workflow, the NHS ester of the linker is first reacted with a primary amine on the target-binding ligand. Following purification, the Fmoc group is removed to expose the secondary amine. This newly available amine is then conjugated to a reactive group on the E3 ligase ligand, completing the synthesis of the PROTAC molecule. This modular approach allows for the rapid generation of a library of PROTACs with varying linkers to optimize degradation efficiency.
